Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride
Description
Ethylamine, 1-(5-chloro-2-thenyl)-, hydrochloride is a hydrochlorinated ethylamine derivative featuring a 5-chloro-2-thenyl substituent. These compounds are characterized by their amine-hydrochloride salt form, enhancing stability and solubility for industrial applications. The 5-chloro-2-thenyl group likely confers unique electronic and steric properties, influencing reactivity and biological activity .
Properties
CAS No. |
67482-58-0 |
|---|---|
Molecular Formula |
C7H11Cl2NS |
Molecular Weight |
212.14 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-5(9)4-6-2-3-7(8)10-6;/h2-3,5H,4,9H2,1H3;1H |
InChI Key |
SSGLXSFEPIMCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with ethylamine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is utilized in the preparation of heterocyclic compounds and other derivatives for various chemical studies.
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can be tested for their biological activities.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Melting Points: Hydrochloride salts of ethylamine derivatives typically exhibit high melting points (>200°C) due to ionic lattice stabilization, as seen in 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone HCl .
Key Observations :
- Pharmaceutical Relevance : Enantiomerically pure ethylamine hydrochlorides, such as (R)-1-(1-naphthyl)ethylamine HCl, are pivotal in synthesizing chiral therapeutics, with market values driven by stringent purity standards .
- Agrochemical Potential: The 2-thenyl group in the target compound may position it as a precursor for herbicides or fungicides, leveraging sulfur’s bioactivity .
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